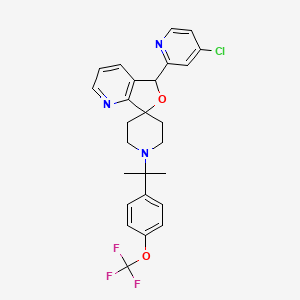
Benzyl phenyl ether derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl phenyl ether derivative 1 is an organic compound that belongs to the class of benzyl ethers. Benzyl ethers are characterized by the presence of a benzyl group (C6H5CH2-) attached to an oxygen atom, which is further connected to another aromatic ring. These compounds are known for their stability and are widely used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzyl phenyl ether derivative 1 typically involves the reaction of benzyl halides with phenols under basic conditions. A common method is the Williamson ether synthesis, where a benzyl halide reacts with a phenoxide ion to form the ether bond. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of benzyl phenyl ether derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzyl phenyl ether derivative 1 undergoes various chemical reactions, including:
Oxidation: The ether can be oxidized to form phenolic compounds.
Reduction: Reduction reactions can break the ether bond, yielding benzyl alcohol and phenol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl halide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to cleave the ether bond.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products Formed
Oxidation: Phenolic compounds.
Reduction: Benzyl alcohol and phenol.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
Benzyl phenyl ether derivative 1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in catalytic studies to understand the behavior of ether bonds in complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl phenyl ether derivative 1 involves its interaction with specific molecular targets and pathways. For instance, in the context of cancer therapy, it may inhibit the PD-1/PD-L1 signaling pathway, thereby enhancing the immune response against tumor cells . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Benzyl phenyl ether derivative 1 can be compared with other similar compounds, such as:
Benzyl methyl ether: Similar in structure but with a methyl group instead of a phenyl group.
Phenyl ethyl ether: Contains an ethyl group instead of a benzyl group.
Diphenyl ether: Consists of two phenyl groups connected by an oxygen atom.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the PD-1/PD-L1 pathway, sets it apart from other benzyl ethers and makes it a valuable compound in scientific research and therapeutic applications.
Properties
Molecular Formula |
C31H26BrClN2O5 |
|---|---|
Molecular Weight |
621.9 g/mol |
IUPAC Name |
2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(3-cyanophenyl)methoxy]phenyl]methylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C31H26BrClN2O5/c32-30-23(10-5-11-25(30)22-8-2-1-3-9-22)19-40-29-14-28(39-18-21-7-4-6-20(12-21)15-34)24(13-26(29)33)16-35-27(17-36)31(37)38/h1-14,27,35-36H,16-19H2,(H,37,38) |
InChI Key |
GSJUKYYDHBOJEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(CO)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



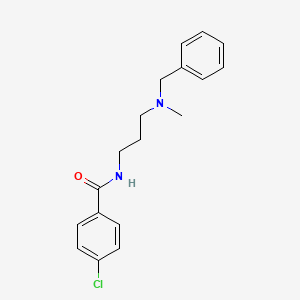
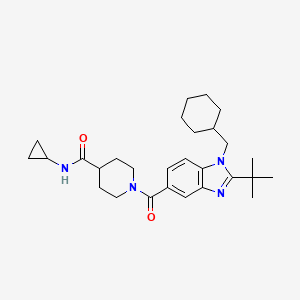

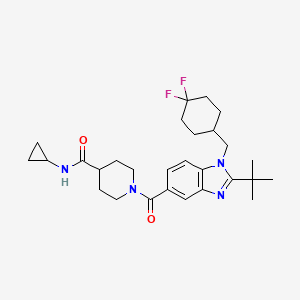
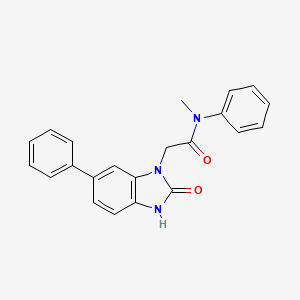
![N-(3-Chloro-4-fluoro-phenyl)-2-{2,6-dichloro-3-[(2,2-dimethyl-propionylamino)-methyl]-phenylamino}-6-(2-fluoroethoxy)-1-methyl-1H-benzimidazole-5-carboxylic acid amide](/img/structure/B10833090.png)
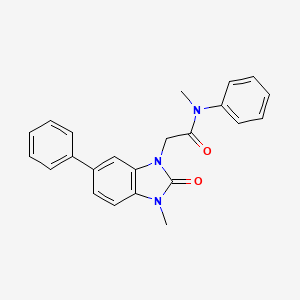
![Benzo[d]oxazol-2(3H)-one derivative 2](/img/structure/B10833094.png)
![Benzo[d]oxazol-2(3H)-one derivative 3](/img/structure/B10833095.png)

![N-(5-((4-bromo-2-chlorophenyl)amino)-4-fluorobenzo[d]thia-zol-6-yl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide](/img/structure/B10833101.png)
![(2-Fluoro-2-methylpropyl) 4-acetyl-3-methyl-7-[1-(oxetan-3-yl)pyrazol-4-yl]-2,3-dihydroquinoxaline-1-carboxylate](/img/structure/B10833104.png)
